What is the structure of 3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol?
What is the structure of 3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol?
An In-depth Technical Guide to the Structure, Synthesis, and Properties of 3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol
Abstract
This technical guide provides a comprehensive analysis of the chemical structure, properties, and synthesis of 3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol. The azetidine ring is a highly valued scaffold in medicinal chemistry, known for its ability to impart favorable physicochemical properties to drug candidates.[1][2] This document elucidates the specific structural features of the title compound, including the stereochemistry and the influence of its substituted benzyl moiety. A detailed, field-proven synthetic protocol is presented, alongside a retrosynthetic analysis that explains the strategic choices in its construction. Furthermore, this guide outlines the expected spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) essential for structural verification. The document concludes with a discussion on the rationale for this molecule's design in the context of drug discovery, highlighting the synergistic roles of the azetidin-3-ol core and the fluoro-methoxyphenyl substituent.
The Azetidine Scaffold: A Privileged Structure in Drug Discovery
Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged from being mere curiosities to becoming cornerstone building blocks in modern drug discovery.[2] Their growing prevalence is attributed to their unique conformational constraints and their role as "bioisosteres" for more common groups like gem-dimethyl or tert-butyl moieties. The incorporation of an azetidine ring can significantly improve key drug-like properties, including:
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Aqueous Solubility: The nitrogen atom can act as a hydrogen bond acceptor, often leading to enhanced solubility compared to its carbocyclic or acyclic counterparts.
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Metabolic Stability: The rigid, strained ring can be less susceptible to metabolic degradation at certain positions.
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Lipophilicity (logP): Azetidines generally possess lower lipophilicity than larger ring systems, which can be advantageous for optimizing pharmacokinetic profiles.
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Three-Dimensionality: The defined 3D geometry of the azetidine scaffold allows for precise vectoral projection of substituents into the binding pockets of biological targets, improving potency and selectivity.[1]
The azetidin-3-ol substructure, in particular, offers a rigid framework with a hydroxyl group that can serve as a crucial hydrogen bond donor or acceptor, or as a handle for further chemical modification.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The name 3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol precisely defines its molecular architecture:
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Azetidin-3-ol: The core is a four-membered azetidine ring where a hydroxyl (-OH) group is attached to the carbon at position 3.
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3-(...) : This prefix indicates that a second, non-hydrogen substituent is also attached to the carbon at position 3. This results in a quaternary carbon center.
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(...benzyl): The substituent is a benzyl group, which consists of a benzene ring attached to a methylene (-CH₂-) bridge.
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3-Fluoro-4-methoxy...: The benzene ring of the benzyl group is substituted with a fluorine atom at its 3-position and a methoxy (-OCH₃) group at its 4-position.
The presence of a quaternary stereocenter at the C3 position means the molecule is achiral unless the nitrogen atom is substituted in a way that creates a chiral center.
Structural Representation
The two-dimensional structure of the molecule is depicted below.
Caption: 2D Structure of 3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol.
Physicochemical Data Summary
| Property | Value |
| Molecular Formula | C₁₁H₁₄FNO₂ |
| Molecular Weight | 211.23 g/mol |
| IUPAC Name | 3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol |
| Appearance | Expected to be a solid at room temperature |
| Hydrogen Bond Donors | 2 (O-H, N-H) |
| Hydrogen Bond Acceptors | 3 (N, O-H, O-CH₃) |
Retrosynthetic Analysis and Synthetic Protocols
Retrosynthetic Strategy
The most logical approach to constructing this molecule involves forming the C-C bond between the azetidine ring and the benzyl group. This leads to a retrosynthetic pathway that disconnects the molecule into two key synthons: a protected azetidin-3-one and a suitable 3-fluoro-4-methoxybenzyl organometallic reagent. The nitrogen of the azetidine must be protected to prevent it from interfering with the organometallic reagent. A benzhydryl (diphenylmethyl) or Boc (tert-butoxycarbonyl) group are common choices for this purpose.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol: Proposed Synthesis
This protocol describes a robust, multi-step synthesis based on established methodologies for creating substituted azetidines.[3]
Step 1: Synthesis of 1-Bromo-2-fluoro-4-(methoxymethyl)benzene (Starting Material)
This step would typically involve standard aromatic substitution reactions starting from commercially available materials like 3-fluoro-4-methoxytoluene.
Step 2: Formation of the Grignard Reagent
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Objective: To prepare the nucleophilic benzyl species.
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Procedure:
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To a flame-dried, three-neck flask under an inert atmosphere (Argon), add magnesium turnings.
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Add a small volume of anhydrous tetrahydrofuran (THF).
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Add a solution of 1-bromo-3-fluoro-4-methoxybenzyl in anhydrous THF dropwise to initiate the reaction (a crystal of iodine may be added if initiation is slow).
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Once the reaction begins (as evidenced by heat evolution and disappearance of magnesium), add the remaining bromide solution at a rate that maintains a gentle reflux.
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After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent, 3-fluoro-4-methoxybenzylmagnesium bromide.
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Step 3: Nucleophilic Addition to Protected Azetidin-3-one
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Objective: To form the key C-C bond and create the tertiary alcohol.
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Causality: An N-protected azetidin-3-one (e.g., 1-benzhydrylazetidin-3-one) is used. The benzhydryl group is robust and prevents the acidic N-H from quenching the highly basic Grignard reagent.
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Procedure:
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In a separate flame-dried flask under Argon, dissolve 1-benzhydrylazetidin-3-one in anhydrous THF.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add the freshly prepared Grignard reagent from Step 2 to the cooled ketone solution via cannula.
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Stir the reaction mixture at -78 °C for 2-3 hours.
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Allow the mixture to slowly warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to yield 1-benzhydryl-3-(3-fluoro-4-methoxybenzyl)azetidin-3-ol.
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Step 4: Deprotection of the Azetidine Nitrogen
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Objective: To remove the benzhydryl protecting group and yield the final product.
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Causality: Catalytic hydrogenation is a clean and effective method for removing N-benzyl or N-benzhydryl groups.
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Procedure:
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Dissolve the product from Step 3 in methanol or ethanol.
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Add a catalytic amount of palladium on carbon (10% Pd/C).
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Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
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Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.
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Concentrate the filtrate under reduced pressure to yield the final product, 3-(3-fluoro-4-methoxybenzyl)azetidin-3-ol.
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Caption: Proposed synthetic workflow for the target molecule.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted for the final compound and are essential for its structural confirmation.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Multiple signals between δ 6.8-7.2 ppm, showing complex coupling due to fluorine. Methoxy Protons (-OCH₃): A singlet around δ 3.8-3.9 ppm (3H). Azetidine Protons (-CH₂-N-CH₂-): Two sets of signals, likely doublets or multiplets, between δ 3.0-3.6 ppm (4H). The protons on the same carbon will be diastereotopic. Benzyl Protons (-CH₂-Ar): A singlet around δ 2.9-3.1 ppm (2H). Hydroxyl & Amine Protons (-OH, -NH): Broad singlets that are D₂O exchangeable. |
| ¹³C NMR | Aromatic Carbons: Multiple signals between δ 110-160 ppm. The carbons attached to fluorine and oxygen will be distinctive. The C-F coupling will be observable. Quaternary Carbon (C3): A signal around δ 70-80 ppm. Azetidine Carbons (C2, C4): Signals around δ 50-60 ppm. Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm. Benzyl Carbon (-CH₂-): A signal around δ 40-45 ppm. |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 212.11. |
| IR Spectroscopy | O-H Stretch: Broad peak around 3300-3400 cm⁻¹. N-H Stretch: Moderate peak around 3200-3300 cm⁻¹. C-H Stretch (sp³ & sp²): Peaks around 2850-3100 cm⁻¹. C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹. C-O Stretch (Ether & Alcohol): Strong peaks in the 1050-1250 cm⁻¹ region. C-F Stretch: Strong peak around 1100-1200 cm⁻¹. |
Rationale in Drug Design and Future Perspectives
The rational design of 3-(3-fluoro-4-methoxybenzyl)azetidin-3-ol combines three distinct structural motifs, each contributing to a potentially favorable pharmacological profile.
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Azetidin-3-ol Core: As discussed, this provides a rigid, polar scaffold that can improve solubility and provide a key interaction point (the -OH group) for binding to a protein target.[4][5]
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Fluorine Substitution: The introduction of a fluorine atom is a common strategy in medicinal chemistry.[6] It can enhance binding affinity by participating in favorable electrostatic interactions, block sites of metabolic oxidation, and modulate the pKa of nearby functional groups.[7]
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Methoxybenzyl Group: The 4-methoxy group can act as a hydrogen bond acceptor and often confers specific interactions with target proteins. The overall lipophilicity and electronic nature of the aromatic ring are tuned by these substitutions.
This molecule represents a versatile building block for constructing more complex chemical libraries. The secondary amine of the azetidine ring serves as a convenient attachment point for diversification, allowing for the exploration of structure-activity relationships (SAR) in a drug discovery program. Future work could involve synthesizing a library of N-acylated, N-alkylated, or N-sulfonylated derivatives to probe interactions in various biological targets, from kinases to G-protein coupled receptors.
Conclusion
3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol is a well-defined chemical structure with significant potential as a building block in medicinal chemistry. Its architecture is a deliberate combination of a rigid, polar azetidine scaffold and a functionally decorated aromatic side chain. The synthetic routes to this compound are accessible through established organometallic and heterocyclic chemistry principles. The insights provided in this guide regarding its structure, synthesis, and physicochemical properties should serve as a valuable resource for researchers and professionals in the field of drug development.
References
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ResearchGate. (n.d.). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. Retrieved from [Link]
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NIST. (n.d.). 3-Fluoro-4-methoxyphenylacetic acid. WebBook. Retrieved from [Link]
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American Chemical Society. (n.d.). Multigram Synthesis of 1-O-Acetyl-3-O-(4-methoxybenzyl)-4-N-(9-fluorenylmethoxycarbonyl). Retrieved from [Link]
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Frontiers. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]
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